molecular formula C16H20N4O2S B4855766 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4855766
M. Wt: 332.4 g/mol
InChI Key: ASJKNVWBLAUIFH-UHFFFAOYSA-N
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Description

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with specific functional groups that may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Attachment of the Dimethylpropanoylamino Group: This step involves the acylation of the amine group with 2,2-dimethylpropanoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the amine group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzamide ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole ring and benzamide core could play crucial roles in binding to these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-dimethylpropanoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a methyl group instead of an ethyl group.

    4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzoic acid: Similar structure with a carboxylic acid group instead of an amide group.

Uniqueness

The uniqueness of 4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds. These differences could influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-5-12-19-20-15(23-12)18-13(21)10-6-8-11(9-7-10)17-14(22)16(2,3)4/h6-9H,5H2,1-4H3,(H,17,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJKNVWBLAUIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
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4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
4-(2,2-dimethylpropanoylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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